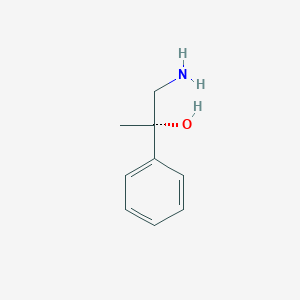

(2S)-1-amino-2-phenylpropan-2-ol

Description

The Fundamental Significance of Molecular Chirality in Contemporary Chemical Research

Chirality, derived from the Greek word for hand, describes the property of an object that is non-superimposable on its mirror image. numberanalytics.com In chemistry, molecules that exhibit this "handedness" are termed chiral. wikipedia.orglibretexts.org Such molecules exist as a pair of stereoisomers called enantiomers, which are identical in their atomic connectivity but differ in the spatial arrangement of their atoms. wikipedia.org While enantiomers share the same physical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors or chiral catalysts, can be dramatically different. wikipedia.orgnumberanalytics.com

The significance of chirality is most starkly illustrated in the pharmaceutical industry. Often, only one enantiomer of a drug molecule is responsible for its therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. numberanalytics.com The infamous case of thalidomide (B1683933) serves as a somber reminder of this, where one enantiomer was an effective sedative while the other was a potent teratogen. numberanalytics.com Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in modern drug discovery and development. Beyond pharmaceuticals, chirality plays a crucial role in agrochemicals, materials science, and flavor and fragrance industries, driving the continuous demand for innovative methods to control stereochemistry in chemical reactions. numberanalytics.com

The Pivotal Role of Chiral Amino Alcohols in Enantioselective Methodologies

Chiral amino alcohols are a privileged class of organic compounds that feature both an amino group and a hydroxyl group attached to a chiral scaffold. chemrxiv.orgchemrxiv.org This bifunctional nature makes them exceptionally versatile as chiral auxiliaries, ligands for metal catalysts, and organocatalysts in a wide array of enantioselective transformations. polyu.edu.hkacs.org The presence of both a Lewis basic amino group and a Brønsted acidic/Lewis basic hydroxyl group allows for multiple points of interaction with reacting molecules, enabling highly organized and stereocontrolled transition states.

The utility of chiral amino alcohols spans a broad spectrum of asymmetric reactions, including reductions of ketones, additions to carbonyls and imines, and cycloaddition reactions. polyu.edu.hkacs.org They can be readily derived from naturally occurring and inexpensive starting materials like amino acids, making them attractive from both a practical and economic standpoint. polyu.edu.hk The development of new and efficient methods for the synthesis of chiral amino alcohols is an active area of research, as their application continues to expand the toolkit of synthetic organic chemists. chemrxiv.orgchemrxiv.orgnih.gov

Historical and Current Perspectives on (2S)-1-amino-2-phenylpropan-2-ol as a Prototypical Chiral Building Block

This compound, also known as (1R,2S)-(-)-norephedrine, is a specific stereoisomer of 2-amino-1-phenylpropan-1-ol. veeprho.comresearchgate.net Its history is intertwined with the broader exploration of phenylpropanolamine isomers. Historically, methods for producing these compounds included processes like the catalytic hydrogenation of 2-amino-1-phenyl-1-propanone, though achieving high diastereomeric and enantiomeric purity was a significant challenge. google.com Other early approaches involved the reduction of 1-phenyl-2-nitro-1-propanol. google.com

A significant advancement in the synthesis of related structures was the reductive amination of L-(R)-phenylacetylcarbinol, a precursor that could be produced through fermentation. researchgate.netgoogle.com This method provided a stereoselective route to the corresponding amino alcohol. google.com

In contemporary organic synthesis, this compound and its enantiomer are recognized as valuable chiral building blocks. They are utilized as chiral auxiliaries, helping to control the stereochemical outcome of reactions on other molecules, and as precursors for the synthesis of more complex chiral ligands and catalysts. Its rigid phenyl group and the defined stereochemistry of its two chiral centers make it an effective controller of enantioselectivity. The continued interest in this compound is driven by the ongoing need for robust and reliable methods to produce enantiomerically pure molecules for a variety of applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(2S)-1-amino-2-phenylpropan-2-ol |

InChI |

InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m1/s1 |

InChI Key |

BDNDQOCRJGGSJO-SECBINFHSA-N |

Isomeric SMILES |

C[C@@](CN)(C1=CC=CC=C1)O |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s 1 Amino 2 Phenylpropan 2 Ol and Its Enantiomers

Chemo-Catalytic Reduction Strategies for α-Amino Acid Precursors

The reduction of the carboxylic acid moiety of α-amino acids presents a direct and atom-economical route to valuable chiral β-amino alcohols. This transformation requires robust and selective catalysts that can operate effectively on functionalized molecules without compromising stereochemical integrity. The logical precursor for the synthesis of the corresponding primary amino alcohol, (S)-2-amino-2-phenylpropan-1-ol, is (S)-2-amino-2-phenylpropanoic acid. The methodologies discussed are applicable to this transformation.

Homogeneous and Heterogeneous Catalytic Hydrogenation Pathways

Catalytic hydrogenation, employing molecular hydrogen, is a green and efficient method for the reduction of carboxylic acid derivatives. nih.gov This approach can be broadly categorized into homogeneous and heterogeneous catalysis, each offering distinct advantages. mq.edu.au

Homogeneous catalysts, typically organometallic complexes of ruthenium, rhodium, or iridium, offer high activity and selectivity under mild conditions. helsinki.fi For the reduction of amides, which can be derived from amino acids, ruthenium complexes have proven particularly effective. nih.gov The development of catalysts like Noyori's BINAP-Ru(II) complexes has been pivotal for asymmetric hydrogenation, although their primary application is in the reduction of ketones and alkenes. helsinki.fi

Heterogeneous catalysts, such as palladium, platinum, or nickel on solid supports (e.g., carbon), are prized for their stability, reusability, and ease of separation from the reaction mixture. mq.edu.aursc.org The direct hydrogenation of a carboxylic acid is challenging and often requires harsh conditions. A more common strategy involves the conversion of the amino acid to an ester or amide, followed by hydrogenation. nih.gov

Metal Hydride-Mediated Reductions: Optimization and Scope

Metal hydrides are powerful and versatile reducing agents for the conversion of carboxylic acids and their derivatives to alcohols. uop.edu.pk The choice of hydride reagent is crucial and depends on the substrate's functional groups and desired selectivity.

Lithium Aluminum Hydride (LiAlH₄) : LAH is a very strong, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides directly to alcohols. uop.edu.pkorgsyn.org Reductions are typically performed in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF). uop.edu.pkorgsyn.org While highly efficient, its high reactivity necessitates careful handling and inert reaction conditions.

Sodium Borohydride (NaBH₄) : NaBH₄ is a much milder reducing agent than LAH and does not typically reduce carboxylic acids directly. uop.edu.pk However, it is effective for reducing esters or mixed anhydrides derived from the amino acid. researchgate.net The reaction can often be performed in protic solvents like methanol (B129727) or ethanol. uop.edu.pk

Borane (B79455) Complexes (BH₃) : Borane, often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂ or BMS), is highly effective for the selective reduction of carboxylic acids in the presence of other functional groups. orgsyn.org The reduction of N-protected amino acids with borane reagents proceeds in high yield without racemization. researchgate.net

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) : This reagent combines the reactivity of aluminum hydrides with improved solubility and thermal stability. researchgate.netrushim.ru It is known to efficiently reduce N-protected amino acids to their corresponding amino alcohols in high yields and purity. researchgate.net

Reductive Amination and Alternative Chemoselective Approaches

Reductive amination is a powerful method for forming amines from carbonyl compounds and an amine source, via an intermediate imine. wikipedia.orgyoutube.com While not a direct reduction of an amino acid, it provides an alternative pathway to amino alcohols. For instance, the synthesis of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol can be achieved through the reductive amination of L-(R)-phenylacetylcarbinol with benzylamine, followed by debenzylation. google.com This two-step process involves the initial formation of an N-benzylated amino alcohol, which is then hydrogenolyzed to yield the final product.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting ketone or aldehyde. wikipedia.orgyoutube.comyoutube.com Catalytic hydrogenation over platinum or palladium catalysts is also a widely used method for direct reductive amination. wikipedia.org

Biocatalytic and Enzymatic Routes to Enantiopure Amino Alcohols

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. researchgate.net Enzymes and whole-cell microorganisms can operate under mild conditions (neutral pH, room temperature) and exhibit remarkable stereoselectivity, often yielding products with very high enantiomeric excess. frontiersin.org

Enzyme-Coupled Systems for Stereoselective Transformations

Multi-enzyme cascade reactions are an elegant strategy for synthesizing complex molecules from simple precursors in a one-pot setup. These systems couple the activities of several enzymes to drive a reaction sequence, avoiding the need for isolation of intermediates and minimizing waste.

For example, a multi-enzyme pathway has been developed for the conversion of L-phenylalanine into enantiomerically pure amino alcohols like 2-phenylglycinol or phenylethanolamine. acs.org Such cascades can involve a series of steps including deamination, decarboxylation, epoxidation, and hydrolysis, followed by an amination step catalyzed by an amine dehydrogenase (AmDH) or a transaminase (TA). acs.orgnih.gov Amine dehydrogenases, coupled with a cofactor regeneration system (e.g., using formate (B1220265) dehydrogenase, FDH), can catalyze the reductive amination of a keto-alcohol precursor to furnish the desired chiral amino alcohol with excellent enantiopurity (>99% ee). acs.org

Microorganism-Mediated Synthesis

The use of whole microorganisms provides a practical approach to biocatalysis, as it circumvents the need for enzyme purification and isolation. Wild-type or genetically engineered microbial strains can be employed as catalysts for stereoselective transformations.

Several wild-type amine dehydrogenases (AmDHs) from various microorganisms have shown efficacy in the synthesis of chiral amines and amino alcohols through reductive amination. frontiersin.org For instance, AmDHs from MsmeAmDH and CfusAmDH have been used to synthesize small chiral amino alcohols with high conversions and enantioselectivities. frontiersin.orgwhiterose.ac.uk Research has demonstrated the successful synthesis of compounds like (S)-3-aminobutan-1-ol with 99.5% ee using these native enzymes. frontiersin.orgwhiterose.ac.uk These biocatalytic systems are particularly valuable for producing short-chain chiral amines and amino alcohols, which can be challenging to synthesize using traditional methods. frontiersin.org

Table of Mentioned Compounds

Derivatization and Functionalization during Synthesis

During the multi-step synthesis of complex molecules, reactive functional groups like the amino and hydroxyl moieties of (2S)-1-amino-2-phenylpropan-2-ol must be temporarily masked to prevent them from participating in unwanted side reactions. jocpr.com This process, known as protection, is fundamental to achieving high yields and purity. Subsequent derivatization allows for the construction of more complex structures, often utilizing techniques like solid-phase synthesis for efficiency.

The selection of appropriate protecting groups is governed by their stability to the reaction conditions used in subsequent steps and the ease of their removal without affecting the rest of the molecule. jocpr.com For amino alcohols, an orthogonal protection strategy is often employed, meaning that the protecting groups for the amine and the alcohol can be removed under different conditions, allowing for selective functionalization of either group. iris-biotech.de

The primary amino group is frequently protected as a carbamate (B1207046). Common examples include the tert-butyloxycarbonyl (Boc) group, which is installed using di-tert-butyl dicarbonate (B1257347) and is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), and the benzyloxycarbonyl (Cbz or Z) group, which is stable to a wide range of conditions but can be cleaved by catalytic hydrogenolysis. researchgate.net The 9-fluorenylmethoxycarbonyl (Fmoc) group is another prevalent choice, particularly in solid-phase synthesis, due to its lability towards bases like piperidine. iris-biotech.de In specific syntheses involving related phenylpropanolamine structures, the trifluoroacetyl group has also been successfully utilized to protect the amino group, proving suitable for preventing side reactions. researchgate.net

The tertiary hydroxyl group can be protected as an ether or a silyl (B83357) ether. Benzyl (Bn) ethers are common and can be removed by hydrogenolysis, often concurrently with a Cbz group. researchgate.net Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are widely used due to their tunable stability and are typically removed by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). The tert-butyl (tBu) ether is another option, offering stability to many reaction conditions and removal with strong acids. iris-biotech.de

Table 1: Common Protecting Groups for Amino and Hydroxyl Functions

Solid-phase organic synthesis (SPOS), most notably applied in peptide synthesis (SPPS), offers a powerful platform for the efficient construction of molecules derived from this compound. iris-biotech.destanford.edu This methodology involves anchoring the starting material to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtering the resin. stanford.edu

For a molecule like this compound, the hydroxyl group can serve as the attachment point to a suitable resin, such as a Wang or Rink amide resin, via an ester or ether linkage. With the amino group protected (e.g., with Fmoc), the synthesis can proceed. A typical cycle involves the deprotection of the amine, followed by coupling with an activated carboxylic acid. stanford.edu This cycle can be repeated to build a peptide-like chain or add other functionalities.

The final step is the cleavage of the synthesized molecule from the solid support. This is typically achieved using a strong acid like TFA, which often simultaneously removes any acid-labile protecting groups such as Boc or tBu. iris-biotech.de The choice of resin, linker, and protecting groups must be carefully orchestrated to ensure they are orthogonal and compatible with the desired chemical transformations. iris-biotech.de

Table 2: Hypothetical Solid-Phase Synthesis Scheme for a Derivative

Enantiomeric Resolution Techniques for Scalable Production

While asymmetric synthesis aims to produce a single enantiomer directly, many synthetic routes yield a racemic mixture (an equal mix of both enantiomers). The separation of these enantiomers, known as resolution, is crucial for producing the enantiopure this compound required for many applications. For industrial-scale production, efficiency and cost-effectiveness are paramount.

One of the oldest and most reliable methods is classical resolution via diastereomeric salt formation. The racemic amino alcohol is treated with a single enantiomer of a chiral acid, such as di-O-benzoyl-L-tartaric acid. researchgate.net This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility). These salts can then be separated by fractional crystallization, followed by liberation of the desired amine enantiomer. researchgate.net

Enzymatic kinetic resolution is a highly selective and environmentally benign alternative. nih.gov This technique employs an enzyme, typically a lipase, that preferentially catalyzes a reaction on one enantiomer of the racemic substrate. nih.gov For example, the enzyme might selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The acylated product and the unreacted amine can then be easily separated. The major drawback is that the theoretical maximum yield for the desired enantiomer is 50%. google.com

An alternative to resolution is to employ a stereoselective synthesis from the outset. One patented process avoids resolution entirely by starting with an enantiomerically pure precursor, L-(R)-phenylacetylcarbinol. google.com This starting material is subjected to reductive amination, which stereoselectively yields the desired L-erythro-(1R,2S) diastereomer, a related but different compound to the subject of this article. This highlights a powerful strategy for scalable production: controlling stereochemistry from the beginning of the synthesis to avoid a resolution step and its inherent 50% yield limitation. google.com

Table 3: Comparison of Scalable Enantiomeric Separation Techniques

Table of Mentioned Compounds

Elucidating the Role of 2s 1 Amino 2 Phenylpropan 2 Ol As a Chiral Auxiliary

Stereochemical Principles Governing Asymmetric Induction

Asymmetric induction is the process by which a chiral entity in a reactant molecule influences the formation of a new chiral center, leading to an unequal mixture of diastereomers. quimicaorganica.org The fundamental principle behind the efficacy of a chiral auxiliary lies in its ability to create a diastereomeric relationship between the possible transition states of a reaction. These transition states, having different energies, lead to the preferential formation of the product derived from the lower energy pathway.

The effectiveness of a chiral auxiliary is governed by several factors:

Steric Hindrance: The bulky groups on the chiral auxiliary physically obstruct one face of the reactive center (a prochiral center), forcing the incoming reagent to attack from the less hindered face. wikipedia.orgiscnagpur.ac.in This steric bias is a primary driver of stereoselectivity.

Chelation and Conformational Rigidity: In many cases, the auxiliary and the substrate can form a rigid cyclic transition state with a metal ion (a Lewis acid). youtube.com This chelation locks the conformation of the molecule, enhancing the facial bias and leading to higher levels of stereoselectivity. The Zimmerman-Traxler model for aldol (B89426) reactions, for instance, postulates a six-membered chair-like transition state that effectively predicts the stereochemical outcome. youtube.comalfa-chemistry.com

Electronic Effects: The electronic properties of the auxiliary can also play a role in directing the stereochemical course of a reaction by influencing the electronic distribution in the transition state. numberanalytics.com

The temporary incorporation of the chiral auxiliary converts an enantioselective reaction (formation of enantiomers) into a diastereoselective one (formation of diastereomers). Since diastereomers have distinct physical properties, they can be separated, and subsequent removal of the auxiliary yields the desired enantiomerically enriched product. iscnagpur.ac.in

Applications in Diastereoselective Carbon-Carbon Bond-Forming Reactions

Derivatives of (2S)-1-amino-2-phenylpropan-2-ol have proven to be valuable in a range of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. rsc.org

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for C-C bond formation. When chiral auxiliaries are employed, this reaction can be rendered highly stereoselective. For instance, chiral oxazolidinones derived from amino alcohols can be used to direct the addition of nucleophiles. nih.gov

In one study, the Michael addition of a chiral nickel(II) complex of a glycine (B1666218) equivalent to N-enoyl-4-phenyl-1,3-oxazolidin-2-ones was investigated. The stereochemical outcome of the reaction was found to be dependent on the configuration of both the chiral auxiliary on the Michael acceptor and the chiral ligand on the nucleophile. The phenyl group at the C-4 position of the oxazolidinone ring is believed to act as a topographical feature, influencing the accessibility of the Michael acceptor's double bond. nih.gov This "double diastereoselection" allows for the synthesis of specific stereoisomers of β-substituted pyroglutamic acids. nih.gov

Table 1: Diastereoselective Michael Addition Results

| Michael Acceptor | Nucleophile | Major Product Diastereomer | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| (S)-N-enoyl-4-phenyl-1,3-oxazolidin-2-one | (S)-Ni(II) complex | (2R, 3S, 4'S) | >95% |

This table is a representative example based on the principles of double diastereoselection in Michael additions and does not represent specific experimental data from a single source.

The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of C-C bond formation. The use of chiral auxiliaries, particularly the oxazolidinones developed by David A. Evans, has revolutionized the field of asymmetric aldol reactions. wikipedia.orgyoutube.com These auxiliaries are often derived from readily available amino acids and amino alcohols.

The general strategy involves the formation of a chiral N-acyloxazolidinone. alfa-chemistry.com Treatment with a base and a boron Lewis acid generates a specific Z-enolate through chelation. alfa-chemistry.comtcichemicals.com This Z-enolate then reacts with an aldehyde via a highly organized, chair-like Zimmerman-Traxler transition state. youtube.comalfa-chemistry.com The steric bulk of the substituent on the oxazolidinone (e.g., a phenyl or isopropyl group) effectively shields one face of the enolate, leading to a highly diastereoselective aldol addition. youtube.comtcichemicals.com

The stereochemistry of the newly formed stereocenters can be reliably predicted based on the structure of the auxiliary and the enolate geometry. tcichemicals.com After the reaction, the chiral auxiliary can be cleaved under mild conditions to afford the desired β-hydroxy acid, aldehyde, or alcohol, and the auxiliary can often be recovered and reused. youtube.comtcichemicals.com

Table 2: Stereochemical Outcomes in Evans Aldol Reactions

| Chiral Auxiliary | Enolate Geometry | Aldehyde | Major Aldol Adduct | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (S)-4-phenyloxazolidinone | Z | R-CHO | syn | >99:1 |

This table illustrates the general high diastereoselectivity achieved in Evans aldol reactions.

The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to carbonyls is a fundamental method for creating new C-C bonds and alcohols. libretexts.org The use of chiral auxiliaries attached to either the carbonyl compound or the organometallic reagent can control the stereochemistry of this addition.

While direct examples specifically detailing the use of this compound as an auxiliary in this context are less common than for aldol and Michael reactions, the underlying principles apply. A chiral ligand or auxiliary can coordinate to the metal center of the organometallic reagent, creating a chiral environment that biases the delivery of the nucleophilic alkyl group to one face of the carbonyl. mit.edumit.edu

Alternatively, the chiral auxiliary can be attached to the carbonyl-containing substrate. For example, a chiral oxazolidine (B1195125) derived from an amino alcohol could be used to direct the addition of an achiral organometallic reagent to a ketone or aldehyde functionality within the same molecule. The steric and electronic properties of the auxiliary would dictate the facial selectivity of the nucleophilic attack.

Contributions to Other Stereoselective Organic Transformations

The utility of chiral auxiliaries derived from amino alcohols like this compound extends beyond C-C bond formation. They have been employed in a variety of other stereoselective transformations.

For example, chiral amino alcohols are precursors for the synthesis of chiral ligands for transition metal catalysts. These catalysts can then be used in a wide array of asymmetric reactions, including hydrogenations, epoxidations, and C-H aminations. nih.gov In one instance, a palladium(II)/bis-sulfoxide catalytic system was used for the diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates to produce syn-1,2-amino alcohols. nih.gov

Furthermore, derivatives of amino alcohols can be used as chiral building blocks in the synthesis of complex molecules with multiple stereocenters, such as substituted prolines. nih.gov The inherent chirality of the starting material is carried through the synthetic sequence to control the stereochemistry of the final product.

The versatility of this compound and related structures as chiral auxiliaries underscores their importance in modern organic synthesis, providing reliable methods for the construction of enantiomerically enriched molecules.

Rational Design and Catalytic Applications of 2s 1 Amino 2 Phenylpropan 2 Ol Derived Ligands

Synthesis and Optimization of Chiral Oxazoline (B21484) Ligands

Chiral oxazolines are prominent building blocks and ligands in the realm of asymmetric catalysis. nih.gov The most prevalent method for their synthesis involves the reaction between an amino alcohol, such as (2S)-1-amino-2-phenylpropan-2-ol, and a carboxylic acid. nih.govresearchgate.net These ligands are typically synthesized in a few steps from easily accessible amino alcohols. diva-portal.org The stereogenic center, located adjacent to the coordinating nitrogen atom, allows the active metal center to be in close proximity, directly influencing the stereochemical outcome of the reaction. diva-portal.org

Bisoxazoline Architectures for Transition Metal Catalysis

Bisoxazoline (BOX) ligands, which feature two oxazoline rings connected by a spacer, are a highly successful class of C2-symmetric chiral ligands. acs.org Their C2-symmetry is advantageous as it reduces the number of potential isomeric metal complexes and transition states, which can lead to improved enantioselectivity. nih.govwikipedia.org The synthesis of BOX ligands often involves the reaction of a symmetrically disubstituted malonic acid derivative with two equivalents of an optically active β-amino alcohol. acs.org Another common approach is the transformation of a bis-hydroxyamide intermediate, derived from the amino alcohol and a dicarboxylic acid derivative, into the corresponding bis-chloroamide, followed by ring closure under basic conditions. acs.org

The resulting BOX ligands form well-defined chelate complexes with various transition metals. nih.gov These ligand-metal complexes are typically prepared in situ by mixing the BOX ligand with a suitable metal salt before their use as catalysts. nih.gov The conformationally constrained nature of the metal chelate, combined with the proximity of the chiral centers to the metal's coordination sphere, imposes a strong directing effect at the catalytic site. nih.gov

Ligand Modifications and Their Impact on Enantioselectivity

The enantioselectivity of a catalytic system can be significantly influenced by modifications to the ligand structure. In the context of this compound derived ligands, alterations can be made to the oxazoline ring, the backbone connecting the coordinating groups, or by introducing additional functional groups.

For instance, the substituents on the oxazoline ring can be varied to introduce steric bulk or electronic effects. The nature of the spacer in bisoxazoline ligands also plays a crucial role in determining the geometry of the metal complex and, consequently, the enantiomeric excess of the product. nih.gov

The following table illustrates how modifications to a generic BOX ligand can influence the outcome of a hypothetical enantioselective reaction.

| Ligand Modification | R Group on Oxazoline | Spacer (X) | Impact on Enantioselectivity (ee%) |

| Base Ligand | Phenyl | Methylene | 85 |

| Increased Steric Bulk | tert-Butyl | Methylene | 92 |

| Electron-donating Group | Methoxy-phenyl | Methylene | 82 |

| Modified Spacer | Phenyl | Ethylene | 75 |

This table is illustrative and the actual impact on enantioselectivity is reaction-dependent.

Integration of Pyridine (B92270) and Other Heterocyclic Motifs in Ligand Design

To further enhance the catalytic performance and expand the scope of applications, pyridine and other heterocyclic moieties are often incorporated into the ligand framework. These motifs can act as additional coordination sites, influence the electronic properties of the metal center, and provide a rigid scaffold for organizing the chiral elements of the ligand.

C2-Symmetric Ligand Frameworks

The principle of C2 symmetry has been a guiding concept in the design of chiral ligands for decades. nih.gov C2-symmetric ligands, which possess a two-fold rotational axis, are particularly effective in asymmetric catalysis because they limit the number of possible diastereomeric transition states, often leading to higher enantioselectivity. nih.govwikipedia.org

A common strategy for constructing C2-symmetric ligands from this compound involves linking two chiral oxazoline units through a C2-symmetric backbone, such as a pyridine ring. For example, 2,6-pyridinedicarbonitrile can be reacted with two equivalents of the amino alcohol to generate a C2-symmetric pyridine-bis(oxazoline) or "PyBOX" ligand. nih.gov The synthesis of a series of C2-symmetric chiral bisamide ligands derived from chiral Feist's acid has also been reported. mdpi.comresearchgate.net These ligands are of interest for their potential use in asymmetric transformations. mdpi.comresearchgate.net

Enhancing Binding Properties through Structural Modification

The binding affinity and selectivity of a ligand for a metal ion can be fine-tuned through structural modifications. This is a crucial aspect of rational ligand design, as the stability and geometry of the metal-ligand complex directly impact its catalytic activity and enantioselectivity.

Key strategies for enhancing binding properties include:

Introduction of Additional Donor Atoms: Incorporating heteroatoms like nitrogen in a pyridine ring or oxygen in an ether linkage can create multidentate ligands that form more stable complexes with the metal center. diva-portal.org

Steric Tuning: The introduction of bulky substituents near the coordination site can influence the coordination geometry and prevent catalyst deactivation pathways such as dimerization. mdpi.com

Conformational Rigidity: Designing ligands with rigid backbones, such as those incorporating aromatic or cyclic units, reduces conformational flexibility. This pre-organizes the ligand for metal binding and can lead to a more well-defined and selective catalytic pocket. nih.gov

The following table outlines how different structural modifications can affect the binding properties of a ligand.

| Structural Modification | Desired Effect | Example |

| Incorporate Pyridine Ring | Increased denticity, rigid scaffold | PyBOX ligands |

| Add Bulky Substituents | Enforce specific coordination geometry, prevent aggregation | tert-Butyl groups on the oxazoline ring |

| Use a Rigid Linker | Reduce conformational freedom, pre-organize binding site | Biphenyl or binaphthyl backbones |

Enantioselective Metal-Catalyzed Reactions

Ligands derived from this compound have proven to be highly effective in a wide array of enantioselective metal-catalyzed reactions. The chiral environment created by the ligand-metal complex forces the substrate(s) to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product.

C2-symmetric bis(oxazoline) metal complexes are efficient catalysts for numerous asymmetric reactions. nih.gov For instance, copper(I) complexes of BOX ligands are classic catalysts for enantioselective cyclopropanation reactions. Similarly, magnesium, zinc, and other Lewis acidic metal complexes of these ligands have been successfully employed in Diels-Alder reactions, aldol (B89426) additions, and Michael additions.

Pyridine-bis(oxazoline) (PyBOX) ligands, in combination with transition metals like nickel, have been utilized for asymmetric Negishi cross-coupling reactions of secondary allylic chlorides with alkylzincs. nih.gov The specific ligand structure, including the substituents on the oxazoline rings and the nature of the metal center, is carefully chosen to optimize both the yield and the enantioselectivity of the desired transformation.

Rhodium-Catalyzed Asymmetric Hydrogenation

While specific data on the use of ligands directly derived from this compound in rhodium-catalyzed asymmetric hydrogenation is not extensively documented in readily available literature, the broader class of β-amino alcohol ligands is well-established in this field. These ligands are known to form stable complexes with rhodium, creating a chiral environment that can effectively differentiate between the enantiotopic faces of a prochiral substrate, such as a ketone or an olefin. The general mechanism involves the coordination of the substrate to the chiral rhodium complex, followed by the stereoselective transfer of hydrogen from the metal to the substrate. The enantiomeric excess (ee) of the product is highly dependent on the structure of the chiral ligand.

For illustrative purposes, the following table presents typical results for the rhodium-catalyzed asymmetric hydrogenation of ketones using other chiral amino alcohol-derived ligands, highlighting the potential efficacy of systems based on the this compound scaffold.

| Substrate (Ketone) | Chiral Ligand Type | Yield (%) | ee (%) |

| Acetophenone | Amino alcohol-derived | >95 | >90 |

| 1-Tetralone | Amino alcohol-derived | >98 | >95 |

| 2,4,6-Trimethylacetophenone | Amino alcohol-derived | >90 | >85 |

This table is representative of results achieved with chiral amino alcohol ligands and is intended for illustrative purposes due to the limited specific data for this compound derivatives.

Palladium-Catalyzed Cross-Coupling and Functionalization

Ligands derived from this compound, such as chiral phosphine-oxazoline or phosphinite-amine ligands, are of significant interest in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon bonds. The chiral ligand plays a crucial role in stabilizing the active palladium(0) species, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and, in some cases, inducing asymmetry.

Detailed research findings specifically employing ligands from this compound in these reactions are sparse in the general literature. However, the performance of analogous chiral ligands suggests their potential for achieving high yields and selectivities.

Ruthenium- and Titanium-Mediated Processes

Ruthenium complexes bearing chiral ligands are highly effective for asymmetric transfer hydrogenation of ketones and imines. Ligands derived from amino alcohols like this compound can facilitate the transfer of hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the substrate. For instance, "tethered" Ru(II) catalysts, which incorporate a chiral amino alcohol ligand, have been developed for the asymmetric transfer hydrogenation of ketones thieme-connect.de.

Titanium-based catalysts, when combined with chiral ligands, are powerful tools for the enantioselective addition of nucleophiles to carbonyl compounds. Chiral amino alcohol derivatives can form active titanium complexes that mediate the stereocontrolled addition of alkyl or aryl groups to aldehydes and ketones.

Contributions to Organocatalysis

In the realm of organocatalysis, where a small organic molecule accelerates a reaction without the involvement of a metal, derivatives of this compound have shown considerable promise. The amine functionality can be utilized to form enamines or iminium ions, key intermediates in many organocatalytic cycles.

Mechanistic Insights in Organocatalytic Cycles

Organocatalysts derived from this compound can operate through various well-established mechanistic pathways. For example, the primary amine can condense with a ketone or aldehyde to form a chiral enamine. This enamine, being more nucleophilic than the corresponding enol or enolate, can then react with an electrophile. The stereochemical outcome of the reaction is dictated by the steric hindrance imposed by the chiral catalyst, which directs the approach of the electrophile to one face of the enamine.

Alternatively, reaction with an α,β-unsaturated aldehyde or ketone can lead to the formation of a chiral iminium ion. This transformation lowers the LUMO of the unsaturated system, activating it towards nucleophilic attack. The chiral scaffold of the organocatalyst shields one face of the molecule, leading to a highly enantioselective transformation.

Cooperative Catalysis with Chiral this compound Organocatalysts

Cooperative catalysis, where two or more catalysts work in concert to promote a single transformation, is a powerful strategy in modern organic synthesis. Chiral organocatalysts derived from this compound can be employed in such systems. For instance, the amine functionality of the organocatalyst can activate one substrate (e.g., by forming an enamine), while a second catalyst, such as a Lewis acid or another organocatalyst, activates the reaction partner. This dual activation can lead to enhanced reactivity and selectivity that is not achievable with either catalyst alone. While specific examples detailing the use of this compound derivatives in cooperative catalysis are not widespread, the principles of this approach are well-suited to the functional nature of this chiral building block.

Mechanistic Insights and Computational Studies on 2s 1 Amino 2 Phenylpropan 2 Ol Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of chemical reactions involving (2S)-1-amino-2-phenylpropan-2-ol and related amino alcohol systems.

Elucidation of Reaction Transition States and Pathways

DFT calculations are crucial for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the elucidation of reaction pathways. researchgate.net For instance, in the hydrogenation of related hydroxyketones, DFT has been used to investigate the reaction pathway and determine the energy barrier for the reaction. researchgate.net By performing optimization and frequency calculations, researchers can locate the transition state structure, which represents the highest energy point along the minimum energy path connecting reactants and products. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations further confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. researchgate.net These computational approaches provide a detailed, step-by-step understanding of how a reaction proceeds, which is often difficult to obtain through experimental means alone.

Analysis of Stereodetermining Steps and Asymmetric Induction

A significant application of DFT in the context of chiral molecules like this compound is the analysis of stereodetermining steps in asymmetric reactions. researchgate.net Computational modeling can provide insights into the origins of enantioselectivity by examining the transition states leading to different stereoisomers. researchgate.net The energy difference between these diastereomeric transition states, as calculated by DFT, can be correlated with the experimentally observed enantiomeric excess.

In the asymmetric reduction of ketones catalyzed by chiral oxazaborolidines, which can be derived from amino alcohols, DFT studies have been employed to understand the mechanism of asymmetric induction. researchgate.net These calculations help to identify the key non-covalent interactions, such as hydrogen bonds and steric repulsions, between the catalyst, substrate, and reagent that dictate the stereochemical outcome of the reaction. By modeling the complete catalytic cycle, researchers can pinpoint the exact step where the stereochemistry is determined and understand how the chiral ligand directs the reaction towards the desired enantiomer. researchgate.net

Substrate-Catalyst Interaction Modeling and Adsorption Studies

Understanding the interaction between a substrate and a catalyst is fundamental to designing more efficient and selective catalytic systems. DFT is a valuable tool for modeling these interactions at the atomic level. nih.gov For amino acids and related molecules adsorbing on metal surfaces, DFT calculations can determine the most stable adsorption geometries and calculate adsorption energies. researchgate.net

Studies on the adsorption of various amino acids on a Pd(111) surface have shown that most amino acids adsorb in a tridentate fashion through the nitrogen atom and both oxygen atoms of the carboxyl group. researchgate.net The strength of the adsorption is influenced by the degree of molecular deformation upon adsorption. researchgate.net Similar DFT studies on the adsorption of neurotransmitters and amino acids on 2D materials like Ti2NO2 have also been conducted to understand the interaction energies and electronic properties of these systems. researchgate.net This information is crucial for applications in areas such as biocompatible materials and sensors.

| Adsorbate | Surface | Adsorption Fashion | Key Interacting Atoms |

| Glycine (B1666218) | Pd(111) | Tridentate | N, O (carboxyl) |

| Alanine | Pd(111) | Tridentate | N, O (carboxyl) |

| Serine | Pd(111) | Tridentate | N, O (carboxyl) |

| Cysteine | Pd(111) | Tetradentate | N, O (carboxyl), S |

This table summarizes the adsorption characteristics of various amino acids on a Palladium (111) surface as determined by DFT calculations.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, flexibility, and intermolecular interactions.

Simulation of Intramolecular Hydrogen Bonding Networks and Supramolecular Assembly

Intramolecular and intermolecular hydrogen bonds play a critical role in determining the structure and function of molecules like this compound. MD simulations can be used to study the dynamics of these hydrogen bonding networks. DFT calculations have been used to study the hydrogen bonding in amino alcohols, revealing that molecules like 1-amino-2-propanol can form stable cyclic dimers through intermolecular O-H...N hydrogen bonds. nih.gov These dimers can further associate to form larger supramolecular assemblies through N-H...O interactions. nih.gov

The formation of intramolecular hydrogen bonds can significantly affect the properties of a molecule, such as its ability to permeate biological membranes. nih.gov MD simulations have shown that the formation of an intramolecular hydrogen bond can lower the energy barrier for a drug molecule to cross a lipid bilayer by reducing the desolvation penalty. nih.gov These simulations provide a dynamic picture of how molecules adapt their conformation to different environments.

Application of Force Fields for Conformational Sampling

The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system of atoms. bath.ac.uknih.gov Different force fields can yield different results for the conformational analysis of a molecule. bath.ac.uk Therefore, the selection of an appropriate force field is a critical step in any MD study.

For flexible molecules, conformational searching algorithms combined with force field energy minimizations are used to identify low-energy conformations. bath.ac.uk Reviews comparing various force fields have shown that for conformational analysis, MMFF94, MM3, and MM2 often perform well for organic molecules. bath.ac.uk For proteins and peptides, force fields like AMBER and CHARMM are commonly used. nih.govresearchgate.net These force fields are continuously being refined to better reproduce experimental data, such as NMR J-couplings and secondary chemical shifts, particularly for disordered systems where conformational sampling is a major challenge. nih.govnih.gov The development of specialized force fields, such as ff14IDPs, aims to improve the conformational sampling of intrinsically disordered proteins. nih.gov

| Force Field | Recommended Application | Performance Notes |

| MMFF94 | Conformational Analysis | Strong performance |

| MM3 | Conformational Analysis | Strong performance |

| MM2 | Conformational Analysis | Strong performance |

| AMOEBA | Conformational Analysis | Consistently strong performance, polarizable |

| UFF | Conformational Analysis | Weak performance, not recommended |

This table provides a summary of the performance of different force fields for conformational analysis of organic molecules.

Computational Approaches for Vibrational Spectra and Molecular Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the structural and vibrational properties of molecules like this compound. rsc.orgresearchgate.netresearchgate.net These theoretical calculations provide fundamental insights into molecular geometry, conformational stability, and the assignment of vibrational modes observed in experimental spectra such as Infrared (IR) and Raman spectroscopy. researchgate.netnih.gov

A common computational strategy involves geometry optimization of the molecule to find its most stable conformers. For analogous compounds like synthetic cathinones, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to predict the three-dimensional structures. rsc.org The relative abundances of different conformers can be estimated based on the Boltzmann distribution, allowing for the generation of population-weighted theoretical spectra that show very good agreement with experimental data. rsc.org

Vibrational frequency calculations are a key output of these computational studies. The calculated frequencies and their corresponding intensities for IR and Raman spectra are instrumental in assigning the experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. researchgate.net For instance, in studies of related cathinone (B1664624) derivatives, characteristic vibrational frequencies for the carbonyl (C=O) stretch, and aliphatic and aromatic C-H stretches have been identified and assigned using computational methods. nih.gov

The table below illustrates the kind of data that can be generated from such computational studies for a molecule like this compound, based on findings for similar structures.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | ~3600 |

| N-H Stretch | Amine | ~3400-3300 |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3100-3000 |

| C-H Stretch (Aliphatic) | Propanol Backbone | ~3000-2850 |

| C=C Stretch (Aromatic) | Phenyl Ring | ~1600-1450 |

| C-N Stretch | Amine | ~1250-1020 |

| C-O Stretch | Alcohol | ~1260-1000 |

This table is illustrative and based on typical values for similar functional groups. Precise values for this compound would require specific DFT calculations.

Furthermore, computational vibrational spectroscopy extends to more advanced techniques like Vibrational Circular Dichroism (VCD), which is particularly useful for chiral molecules like this compound. By comparing experimental VCD spectra with those simulated from DFT calculations, the absolute configuration of enantiomers can be determined with a high degree of confidence. rsc.org This approach has been successfully applied to determine the absolute configurations of synthetic cathinones and their metabolites. rsc.org

Spectroscopic Characterization of Reaction Intermediates and Catalytic Cycles

Understanding the mechanisms of reactions involving this compound, such as its synthesis via reductive amination of a corresponding ketone, requires the detection and characterization of transient reaction intermediates. Spectroscopic techniques are invaluable for this purpose, providing snapshots of the catalytic cycle.

The synthesis of optically active amines, a class of compounds to which this compound belongs, can be achieved through asymmetric reductive amination of ketones. kanto.co.jp This process involves the formation of an imine or enamine intermediate, which is then reduced to the final amine. The characterization of these intermediates is crucial for understanding the stereoselectivity of the reaction.

In analogous systems, various spectroscopic methods have been employed to study reaction intermediates. For example, in the study of synthetic cathinones, techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are used to identify and characterize reaction products and, by extension, infer the precursor intermediates. nih.govresearchgate.net

The table below outlines spectroscopic techniques and their application in characterizing intermediates in reactions analogous to the synthesis of this compound.

| Spectroscopic Technique | Information Gained | Application to Reaction Intermediates |

| NMR Spectroscopy | Provides detailed structural information about molecules in solution. | Can be used to identify the formation of imine/enamine intermediates by observing characteristic shifts in ¹H and ¹³C spectra. |

| Infrared (IR) Spectroscopy | Detects the presence of specific functional groups. | In-situ IR can monitor the disappearance of the ketone C=O stretch and the appearance of the C=N stretch of the imine intermediate. |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of molecules. | Can detect the mass of proposed intermediates in the reaction mixture, providing evidence for their existence. |

| X-ray Crystallography | Determines the precise three-dimensional structure of crystalline solids. | Can be used to characterize stable intermediates or final products, providing definitive structural proof. researchgate.net |

For instance, in the reductive amination of phenylacetone (B166967) derivatives, the catalytic cycle would involve the initial formation of an imine between the ketone and the amine source. This imine intermediate, while often transient, could potentially be observed using in-situ spectroscopic methods. The subsequent reduction of the imine, catalyzed by a chiral catalyst, leads to the formation of the chiral amine product. kanto.co.jp Studies on related cathinone derivatives have utilized a combination of spectroscopic methods to elucidate the structures of various analogues, which is fundamental to understanding their reaction pathways. nih.govnih.gov

By applying these established computational and spectroscopic methodologies to the specific case of this compound, researchers can gain profound mechanistic insights into its formation, conformation, and reactivity.

Exploration of 2s 1 Amino 2 Phenylpropan 2 Ol Derivatives and Their Research Applications

Synthesis and Reactivity of Carbamate (B1207046), Urea (B33335), and Amide Derivatives

The amino and hydroxyl groups of (2S)-1-amino-2-phenylpropan-2-ol are primary sites for derivatization to form carbamates, ureas, and amides. These functional groups are prevalent in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. nih.gov

Synthesis of Carbamates: Carbamate derivatives can be synthesized from the amino alcohol via several routes. The reaction with phosgene (B1210022) or its safer equivalents, like triphosgene (B27547) or carbonyldiimidazole (CDI), generates an isocyanate intermediate which can then be reacted with an alcohol. nih.govmdpi.com Alternatively, direct reaction of the amino group with chloroformates or the hydroxyl group with isocyanates can yield the corresponding carbamates. mdpi.com For instance, the synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate has been achieved by reacting (R)-(-)-2-phenylglycinol with methyl chloroformate. mdpi.com The reactivity of hydroxyl groups toward isocyanates to form carbamates has been demonstrated in various molecular contexts. researchgate.net These synthetic strategies are generally applicable for producing carbamate derivatives of this compound.

Synthesis of Urea Derivatives: Urea derivatives are commonly prepared by reacting the primary amine of this compound with an isocyanate. nih.gov This method allows for the straightforward synthesis of unsymmetrical ureas. Another established method involves the reaction of the amine with phosgene or a phosgene equivalent to form an isocyanate intermediate, which is then treated with another amine. nih.gov More modern, metal-free methods have also been developed, such as the use of phenyliodine diacetate (PhI(OAc)2) to mediate the coupling of amines with amides to form unsymmetrical ureas under mild conditions. mdpi.com A series of urea derivatives were successfully synthesized from the related compound (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, demonstrating the applicability of these reactions to similar scaffolds. researchgate.net

Synthesis of Amide Derivatives: Amide bond formation is a cornerstone of organic synthesis. Amide derivatives of this compound can be readily synthesized by reacting the primary amino group with carboxylic acids, acid chlorides, or acid anhydrides. researchgate.netsphinxsai.com A common laboratory method involves the condensation of an amine with a carboxylic acid using a coupling agent, or the reaction of the amine with a more reactive acid chloride. sphinxsai.com For example, a general synthesis of amides involves reacting substituted anilines with amino acid esters. sphinxsai.com

The reactivity of these derivatives is largely dictated by the newly introduced functional group. Ureas and carbamates, for example, can undergo hydrolysis under acidic conditions. nih.gov The stability and hydrogen bonding capabilities of these moieties are central to their application in drug design and as organocatalysts. nih.gov

Development of Thiourea-Based Structures

Thioureas, the sulfur analogues of ureas, have gained significant attention as organocatalysts and bioactive molecules. mdpi.comnih.gov Their distinct properties, including higher acidity and strong hydrogen bond donor capacity compared to ureas, make them particularly interesting scaffolds. mdpi.com

The most common method for synthesizing thiourea (B124793) derivatives of this compound is the reaction of its primary amine with an appropriate isothiocyanate. mdpi.comresearchgate.net This reaction is generally high-yielding and allows for the introduction of a wide variety of substituents, leading to a great structural diversity of chiral thioureas. mdpi.commdpi.com The chirality of the starting amino alcohol is transferred to the resulting thiourea, making these compounds valuable in asymmetric synthesis. mdpi.com

Table 1: General Synthesis of Thiourea Derivatives

| Reactant 1 | Reactant 2 | Product Class | Key Features |

|---|

Thiourea derivatives have been explored for a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. mdpi.comsphinxsai.commdpi.comnih.gov

Glycosyl thioureas are a specific class of thiourea derivatives that incorporate a carbohydrate moiety. These structures are of interest due to the combined properties of the chiral thiourea and the biologically relevant sugar unit. The synthesis of glycosyl thioureas can be achieved by reacting an amino sugar with an isothiocyanate or, more relevant to the parent compound, by reacting this compound with a glycosyl isothiocyanate.

Thiourea-based catalysts have emerged as powerful tools in stereoselective glycosylation reactions. rsc.org They activate glycosyl donors through non-covalent hydrogen bonding interactions, facilitating the formation of glycosidic bonds with high stereoselectivity. rsc.org This principle of hydrogen-bond-mediated activation is also central to the function of chiral thiourea organocatalysts. The chiral environment provided by the this compound backbone in a glycosyl thiourea derivative can influence the conformation and recognition properties of the molecule, which is a key area of research in carbohydrate chemistry and drug design.

N- and O-Functionalized Analogues for Enhanced Specificity

Functionalization of the nitrogen (N) and oxygen (O) atoms of this compound is a key strategy to modulate the molecule's properties and achieve enhanced specificity for a particular biological target or chemical transformation.

N-Functionalization: As discussed, the primary amine is readily converted into amides, ureas, carbamates, and thioureas. mdpi.comresearchgate.netresearchgate.net This type of modification significantly alters the electronic properties, lipophilicity, and hydrogen-bonding capabilities of the original molecule. For instance, incorporating the amine into a urea or thiourea framework creates a potent hydrogen-bond donor system, which is the basis for their use as organocatalysts that can bind and activate substrates with high specificity. mdpi.com The synthesis of various N-acyl thiourea derivatives and their evaluation for biological activity demonstrates the importance of N-functionalization in tuning the molecule's function. mdpi.com

O-Functionalization: The tertiary hydroxyl group can also be a target for derivatization. Reactions such as etherification or esterification can be employed to introduce new functional groups. Furthermore, the hydroxyl group can react with isocyanates to form carbamates. researchgate.net The selective functionalization of either the N- or O-position, or both, allows for the fine-tuning of the molecule's steric and electronic profile. For example, in related systems, the reactivity of hydroxyl groups has been exploited to synthesize carbamate derivatives that act as potent enzyme inhibitors. nih.gov The ability to selectively modify these sites is crucial for developing analogues with enhanced binding affinity and specificity for target proteins or receptors.

Applications in Chiral Pharmaceutical Intermediates and Drug Synthesis

The stereochemically defined structure of this compound and its derivatives makes them valuable building blocks in the synthesis of complex chiral molecules, particularly pharmaceuticals. mdpi.com Chiral amino alcohols are crucial intermediates in the production of numerous drugs. mdpi.com

Derivatives of phenylpropanolamine are known to possess a range of pharmacological activities, including acting as sympathomimetics and nasal decongestants. nih.gov The core structure is a key component in many bioactive compounds.

Urea functionalities are present in a wide array of approved drugs, and the development of novel urea derivatives is a major focus in medicinal chemistry. nih.gov The ability to synthesize unsymmetrical ureas using methods compatible with late-stage functionalization allows for the incorporation of a urea moiety into complex drug candidates to optimize their properties. mdpi.com Similarly, thiourea derivatives have shown promise as antibacterial, antifungal, and anticancer agents. mdpi.comresearchgate.net For example, certain 2-amino-4-phenyloxazole derivatives, synthesized from substituted acetophenones and urea, have demonstrated significant antiprotozoal activity. researchgate.net

While direct examples of drugs synthesized from this compound are not prominently detailed in the provided search results, the utility of closely related structures is well-documented. For instance, (1S,2R)-1-aminoindan-2-ol is a key intermediate in the synthesis of the HIV protease inhibitor Indinavir. mdpi.com The diastereomer, L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, is used as a chiral auxiliary in asymmetric synthesis. google.com These examples underscore the potential of this compound derivatives as valuable chiral intermediates in the pharmaceutical industry.

Table 2: Research Applications of Phenylpropanolamine Derivatives

| Derivative Class | Research Application | Finding/Example | Reference |

|---|---|---|---|

| Urea Derivatives | Medicinal Chemistry | Urea functionalities are key in many clinical drugs; used to fine-tune drug properties. | nih.gov |

| Unsymmetrical Ureas | Drug Discovery | Used for late-stage functionalization of complex molecules to introduce urea moieties. | mdpi.com |

| Thiourea Derivatives | Medicinal Chemistry | Exhibit a wide range of biological activities including antibacterial, antifungal, and anticancer. | mdpi.commdpi.com |

| Chiral Amino Alcohols | Pharmaceutical Intermediates | Serve as key building blocks for synthesizing chiral drugs, such as the HIV inhibitor Indinavir from a related aminoindanol. | mdpi.com |

Based on a thorough review of available scientific literature, there is no specific research data linking the chemical compound This compound to the advanced research areas of chiral recognition and enantiomer sensing as outlined in the requested article structure. Searches for the application of this particular compound in the design of chiral metal-organic frameworks (MOFs), macrocyclic receptors, self-assembling systems, or its use in fluorescence spectroscopy for enantioselective sensing did not yield relevant results.

The existing research in these fields focuses on other chiral selectors and molecules. For instance, studies in chiral recognition and sensing frequently employ derivatives of BINOL, cyclodextrins, and various amino acids and other amino alcohols, but not this compound. rsc.orgnih.govnih.govnih.gov

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on this compound within the specified advanced research contexts. The information required to fulfill the request as outlined is not present in the public research domain.

Advanced Research in Chiral Recognition and Enantiomer Sensing with 2s 1 Amino 2 Phenylpropan 2 Ol

Spectroscopic Techniques for Chiral Detection and Quantification

Circular Dichroism (CD) Spectroscopy for Chiroptical Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is exceptionally sensitive to the spatial arrangement of atoms, making it an ideal tool for determining the absolute configuration and conformational analysis of enantiomers. In the context of (2S)-1-amino-2-phenylpropan-2-ol, CD spectroscopy would be instrumental in characterizing its chiroptical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Recognition

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure. In the realm of chiral recognition, NMR is used in conjunction with chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes, which can then be distinguished by their different NMR chemical shifts.

Despite the utility of this technique, there is a lack of published research that specifically employs NMR spectroscopy for the chiral recognition of this compound. The general principle would involve the addition of a chiral auxiliary to a solution of racemic 1-amino-2-phenylpropan-2-ol, leading to the formation of diastereomeric species that would exhibit distinct signals in the ¹H or ¹³C NMR spectrum, allowing for the determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For the separation of enantiomers, chiral stationary phases (CSPs) are employed. These phases create a chiral environment where the two enantiomers of a racemic compound exhibit different affinities, leading to different retention times and, thus, separation.

A review of the scientific literature did not yield specific HPLC methods developed for the enantiomeric separation of this compound. The development of such a method would likely involve screening various commercially available chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), under different mobile phase conditions (normal-phase, reversed-phase, or polar organic mode). The goal would be to achieve baseline separation of the (2S) and (2R) enantiomers, which is crucial for quality control and the study of stereoselective processes.

Sensing Mechanisms in Chiral Supramolecular Systems

Chiral supramolecular systems are highly organized assemblies of molecules designed for specific functions, including the highly selective recognition and sensing of chiral analytes. These systems often employ a host-guest chemistry approach, where a chiral host molecule selectively binds one enantiomer of a guest molecule over the other. This binding event is then translated into a measurable signal, such as a change in fluorescence, color, or electrochemical properties.

The incorporation of this compound into a chiral supramolecular sensing system has not been reported in the available literature. Conceptually, its amino and hydroxyl groups could serve as hydrogen bond donors and acceptors, while the phenyl group could participate in π-π stacking interactions. These features make it a plausible candidate for use as a chiral building block or a target analyte in such systems. The development of a sensor for this compound would involve designing a complementary chiral receptor that can engage in multiple non-covalent interactions to achieve high enantioselectivity.

Future Research Trajectories and Interdisciplinary Opportunities for 2s 1 Amino 2 Phenylpropan 2 Ol

Integration with Flow Chemistry and Continuous Processing in Asymmetric Synthesis

The paradigm of chemical synthesis is shifting from traditional batch methods to continuous-flow processes, which offer enhanced control, efficiency, and safety. mdpi.com The integration of (2S)-1-amino-2-phenylpropan-2-ol into flow chemistry setups for asymmetric synthesis represents a promising research direction. Continuous processing can minimize the isolation of potentially unstable intermediates and enhance the yield in multi-step syntheses.

Flow chemistry has become a key technology for improving synthetic efficiency through automation and process optimization. mdpi.com For instance, the principles used in the continuous-flow synthesis of other chiral compounds, such as oxazolidinones which can be derived from 1,2-amino alcohols, could be adapted for reactions involving this compound. mdpi.com Research in this area would focus on developing robust and scalable flow protocols for reactions where this compound is used as a chiral auxiliary or a precursor to chiral catalysts. This could enable the efficient and automated production of enantiomerically pure pharmaceuticals and other high-value chemicals.

Table 1: Comparison of Batch vs. Flow Chemistry in Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Control | Limited control over temperature and mixing | Precise control over reaction parameters |

| Scalability | Challenging, often requires re-optimization | Easier to scale up by running for longer times |

| Safety | Higher risk with large volumes of reagents | Improved safety with smaller reaction volumes |

| Efficiency | May involve multiple isolation/purification steps | Potential for integrated multi-step synthesis |

Computational-Driven Design of Novel Chiral Catalysts and Auxiliaries

Computational chemistry offers powerful tools for the in silico design and screening of new chiral catalysts and auxiliaries before their synthesis in the laboratory. acs.org This approach can significantly accelerate the discovery of more efficient and selective catalysts, saving considerable time and resources by avoiding trial-and-error screening. acs.org Future research can utilize the structure of this compound as a scaffold for the computational design of novel ligands for transition-metal-catalyzed reactions.

By employing quantum mechanics and molecular mechanics methods, researchers can predict the enantiomeric excess (e.e.) of a reaction for a given catalyst-substrate combination. acs.org This allows for the virtual screening of entire libraries of potential catalysts derived from the this compound backbone. The insights gained from computational modeling can guide the rational design of catalysts with optimized steric and electronic properties for specific asymmetric transformations, moving beyond the scope of currently known applications. acs.orgresearchgate.net

Exploiting Chiral Recognition in Materials Science and Nanotechnology

Chirality is a fundamental property in biological systems, and the ability to recognize and differentiate between enantiomers is crucial in many fields. mdpi.com The defined stereochemistry of this compound makes it an excellent candidate for developing new materials and nanotechnologies based on chiral recognition.

In materials science, this compound could be incorporated into polymers or metal-organic frameworks (MOFs) to create chiral stationary phases for enantioselective chromatography or sensors capable of distinguishing between enantiomers. mdpi.com The development of electrochemical chiral sensors is an area of significant interest, where chiral selectors are immobilized on an electrode surface to interact differently with enantiomers, producing a measurable signal. mdpi.com

In nanotechnology, there is growing interest in bio-inspired chiral inorganic nanomaterials. researchgate.net Chiral ligands can be used to impart chirality to nanoparticles, creating systems with unique optical and catalytic properties. researchgate.net Future work could explore the use of this compound or its derivatives to template the growth of chiral nanoparticles or to functionalize their surfaces, leading to applications in enantioselective catalysis, sensing, and biomedicine. researchgate.net

Table 2: Potential Applications in Chiral Recognition

| Field | Application |

|---|---|

| Materials Science | Enantioselective separation media (e.g., chiral HPLC columns) |

| Chiral sensors for detecting specific enantiomers | |

| Nanotechnology | Synthesis of chiral nanoparticles with unique optical properties |

Expanding the Scope of Bio-Inspired Chiral Systems and Biomimetic Catalysis

Nature provides a vast source of inspiration for the development of new catalytic systems. nih.gov Biomimetic chemistry seeks to mimic the structure and function of enzymes to create highly efficient and selective artificial catalysts. The structure of this compound, being an amino alcohol, is related to the fundamental building blocks of life, such as amino acids. mdpi.com

This compound can serve as a chiral building block for the synthesis of more complex molecules that mimic the active sites of enzymes. For example, it could be incorporated into ligands for metal complexes that catalyze oxidation or reduction reactions with high stereoselectivity, similar to metalloenzymes. mdpi.com Research in this area aims to develop "green" synthetic routes using catalysts that operate under mild conditions.

Furthermore, the self-assembly of chiral molecules into ordered supramolecular structures is a key principle in biology, leading to complex systems like the DNA double helix. rsc.org Future studies could investigate the self-assembly properties of derivatives of this compound to create novel bio-inspired helical systems or other chiral architectures with functions in catalysis, molecular recognition, or materials science. rsc.org

Q & A

Q. Basic

- NMR Spectroscopy : - and -NMR can identify functional groups (e.g., NH, OH) and confirm regiochemistry. NOESY experiments help determine spatial relationships between protons in chiral centers.

- X-ray Crystallography : Programs like SHELXL refine crystal structures to atomic resolution, resolving stereochemistry and hydrogen-bonding networks. For example, SHELXTL software has been widely used for small-molecule refinement .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

How can computational chemistry methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Advanced

Density Functional Theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model electron density distributions and local kinetic energy to predict reactivity. For chiral amino alcohols, DFT can simulate interactions with biological targets (e.g., enzyme active sites) by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps . These models guide experimental design, such as optimizing reaction conditions for nucleophilic substitutions or oxidation.

What strategies resolve contradictions in experimental data regarding the biological activity of chiral amino alcohols like this compound?

Q. Advanced

- Enantiomer-Specific Assays : Test individual enantiomers to isolate stereospecific effects. For example, (2S)- vs. (2R)-isomers may exhibit divergent enzyme inhibition profiles .

- Reproducibility Controls : Repeat experiments under standardized conditions (pH, temperature) to minimize variability.

- Cross-Validation : Combine in vitro assays (e.g., RPE65 enzyme inhibition) with molecular docking studies to reconcile discrepancies between predicted and observed activity .

How can researchers design experiments to study the interaction of this compound with enzymes like RPE65?

Q. Advanced

- Enzyme Inhibition Assays : Measure IC values using spectrophotometric or fluorometric methods. For RPE65, retinoid isomerization assays are standard .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes. The hydroxyl and amino groups may form hydrogen bonds with catalytic residues.

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., phenyl to fluorophenyl) and compare activity trends. For example, fluorination often enhances binding affinity .

What are the challenges in crystallizing this compound, and how can they be addressed?

Q. Advanced

- Hydrogen Bonding : The NH and OH groups can form competing intermolecular bonds, complicating crystal packing. Use co-crystallization agents or solvent screening (e.g., methanol/water mixtures) to stabilize lattice formation.

- Chiral Purity : Impure enantiomers lead to twinned crystals. Employ chiral chromatography to isolate the target isomer before crystallization .

- Data Collection : High-resolution synchrotron X-ray sources improve weak diffraction patterns. SHELXD is robust for solving structures from low-quality data .

How does the stereochemistry of this compound influence its pharmacokinetic properties?

Q. Advanced

- Absorption : The S-configuration may enhance membrane permeability via optimized hydrogen-bonding capacity.

- Metabolism : Stereoselective oxidation by cytochrome P450 enzymes can alter clearance rates. Radiolabeled tracer studies (e.g., ) track metabolic pathways .

- Toxicity : Enantiomer-specific toxicity profiles require in vivo assays. For example, (2S)-isomers of similar compounds show reduced hepatotoxicity compared to (2R)-forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products